molecular formula C8H11NO3S B1422897 2-(Methoxymethyl)benzene-1-sulfonamide CAS No. 1250902-80-7

2-(Methoxymethyl)benzene-1-sulfonamide

Cat. No.: B1422897
CAS No.: 1250902-80-7
M. Wt: 201.25 g/mol
InChI Key: YASPCNAHWOMHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(methoxymethyl)benzenesulfonamide . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

Cytotoxicity and Enzyme Inhibition

A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. These compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating potential as lead molecules for further investigations due to their tumor selectivity and superior enzyme inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Herbicidal Activity

Yoshimura et al. (2011) prepared a novel series of sulfonanilides featuring a pyrimidinyl-containing group, assessing their herbicidal activities against paddy weeds. The study identified specific structural modifications that enhance herbicidal effectiveness, with certain methoxymethyl derivatives showing excellent pre-emergence activity without harming rice plants (Yoshimura et al., 2011).

Antimicrobial and Antioxidant Properties

Research by Fatima et al. (2013) focused on synthesizing N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, exploring their antioxidant activities. These compounds were found to inhibit acetylcholinesterase enzyme effectively, suggesting their potential for therapeutic use (Fatima et al., 2013).

Synthesis and Crystallography

A study by You et al. (2008) detailed the crystal structure of a sulfonamide derivative, highlighting the weak intermolecular interactions that stabilize the crystal structure. This research contributes to understanding the molecular configurations that may influence the biological activities of sulfonamide compounds (You et al., 2008).

Nonlinear Optical Properties

Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base, conducting various spectroscopic and computational studies to explore its properties. The research demonstrated the compound's potential in developing non-linear optical materials, highlighting the influence of solvent polarity on its nonlinear optical responses (Shahid et al., 2018).

Mechanism of Action

While the specific mechanism of action for 2-(Methoxymethyl)benzene-1-sulfonamide is not available, sulfonamides in general are known to inhibit the formation of dihydrofolate, tetrahydrofolate and subsequently inhibit bacterial DNA growth and cell division or replication .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, vapors, mist, or gas, and to ensure adequate ventilation .

Properties

IUPAC Name

2-(methoxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPCNAHWOMHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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